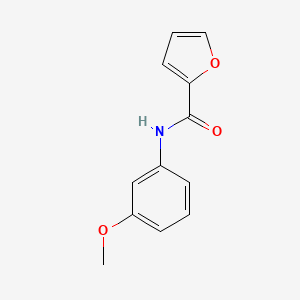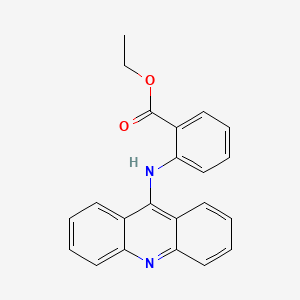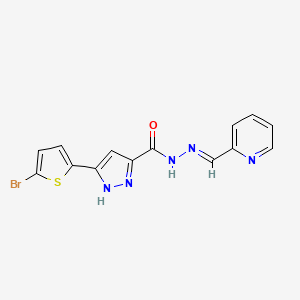
N-(3-methoxyphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)furan-2-carboxamide is a compound that belongs to the class of furan carboxamides It is characterized by the presence of a furan ring attached to a carboxamide group, which is further substituted with a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-methoxyaniline in the presence of coupling reagents such as EDC∙HCl and HOBt . The reaction is carried out under mild conditions, often using solvents like dichloromethane or dimethylformamide. The product is then purified through crystallization or chromatography to obtain the desired compound in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction, resulting in shorter reaction times and higher yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an inhibitor of NF-κB activity, which is involved in inflammatory and cancer pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology: It has been investigated for its potential antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit NF-κB activity by preventing the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes . Additionally, its antibacterial activity is thought to be due to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Lacks the methoxyphenyl substitution, resulting in different biological activities.
N-(3,5-dimethoxyphenyl)furan-2-carboxamide: Contains additional methoxy groups, which can enhance its biological activity.
Boscalid: A well-known fungicide with a similar furan carboxamide structure.
Uniqueness
N-(3-methoxyphenyl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other furan carboxamides .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11NO3/c1-15-10-5-2-4-9(8-10)13-12(14)11-6-3-7-16-11/h2-8H,1H3,(H,13,14) |
InChI Key |
ARJHLCDDEHJQRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(pentylsulfanyl)-3-(prop-2-en-1-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11637546.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}benzamide](/img/structure/B11637550.png)

![2-Amino-1-(4-chlorophenyl)-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11637563.png)
![Ethyl 6,8-dimethyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637571.png)
![1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637577.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11637581.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11637588.png)
![(2Z)-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11637589.png)

![6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine](/img/structure/B11637597.png)
![3-amino-N-(4-ethylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11637599.png)
![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B11637601.png)
![2-Amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11637615.png)
